In Vitro Potency and Mode of Allosteric Modulation Compared to PNU-120596
RGH-857 is a Type I PAM that potentiates α7 nAChR currents without slowing receptor desensitization, distinguishing it from Type II PAMs like PNU-120596 which profoundly prolong channel opening and alter desensitization kinetics [1]. In patch-clamp electrophysiology on human α7 nAChR expressed in HEK-293 cells, RGH-857 produced a robust potentiation of ACh-evoked currents with an EC₅₀ of approximately 150 nM, whereas PNU-120596 exhibited an EC₅₀ of approximately 1 µM in the same assay format [1].
| Evidence Dimension | Potentiation of ACh-evoked α7 nAChR currents (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 150 nM (Type I allosteric modulation profile) |
| Comparator Or Baseline | PNU-120596: EC₅₀ ≈ 1 µM (Type II allosteric modulation profile) |
| Quantified Difference | Approximately 7-fold greater potency relative to PNU-120596 in the same assay system; additionally, distinct kinetic profile with preserved desensitization kinetics for RGH-857. |
| Conditions | Whole-cell patch-clamp recording of human α7 nAChR expressed in HEK-293 cells; ACh as agonist. |
Why This Matters
The combination of higher potency and the preservation of native-like receptor desensitization kinetics makes RGH-857 a preferred tool compound for studying physiological α7 nAChR signaling, as it avoids the non-physiological channel activation patterns induced by Type II PAMs such as PNU-120596.
- [1] Ledneczki, I., Tapolcsányi, P., Gábor, E., et al. Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry, 2026, 69(1), 305-329. View Source
